molecular formula C19H24N4O2 B5134643 N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline

N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline

Cat. No.: B5134643
M. Wt: 340.4 g/mol
InChI Key: OTKZCANGKCKQOH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-20(2)17-5-3-16(4-6-17)15-21-11-13-22(14-12-21)18-7-9-19(10-8-18)23(24)25/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKZCANGKCKQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-nitrophenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct substitution pattern on the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized products with varying properties .

Scientific Research Applications

N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the piperazine ring provides structural flexibility for binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]aniline is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties.

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